(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
“(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H21N3O2 . It has a molecular weight of 335.4 g/mol . The compound is characterized by a 2D structure and a 3D conformer .
Molecular Structure Analysis
The compound has a complex structure that includes an indole ring, a pyridazin ring, and a pyrrolidin ring . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical and Chemical Properties Analysis
This compound has several computed properties, including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . It also has a Topological Polar Surface Area of 58.2 Ų and a Heavy Atom Count of 25 .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds like BIIB021, a synthetic HSP90 inhibitor, sheds light on the metabolism and excretion processes of complex molecules, offering insights into their potential therapeutic applications. Such studies, conducted in rats, dogs, and humans, reveal extensive metabolism through processes like hydroxylation, O-demethylation, and glutathione conjugation. Understanding these pathways is crucial for assessing the safety and efficacy of novel therapeutic agents (Lin Xu et al., 2013).
Toxicology and Safety Assessment
Toxicological assessments, such as those conducted on MAM-2201, a synthetic cannabinoid, help determine the safety profile of new chemical entities. These studies provide vital data on the distribution, concentration, and potential toxic effects of compounds within the human body, informing safety guidelines and regulatory decisions (Takeshi Saito et al., 2013).
Analytical Techniques for New Psychoactive Substances
The development and application of advanced analytical techniques, such as 1H NMR spectroscopy and LC-MS/MS, for the identification and characterization of new psychoactive substances (NPS) are essential for resolving complex toxicological cases. Such methodologies enable the accurate identification of unknown compounds and their metabolites, facilitating forensic and clinical toxicology investigations (A. Ameline et al., 2019).
Clinical Applications and Drug Development
The exploration of receptor antagonists, such as mGlu1 and mGlu5 receptor antagonists, in negatively reinforced learning paradigms offers a glimpse into the therapeutic potential of chemically complex molecules. These studies contribute to our understanding of the molecular mechanisms underlying cognitive processes and psychiatric disorders, paving the way for the development of novel treatments (A. Gravius et al., 2005).
Future Directions
While specific future directions for this compound are not mentioned in the literature, indole derivatives, in general, have been highlighted for their potential in the treatment of various disorders . Therefore, further exploration and development of this compound could be a potential area of interest.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-4-12-9-16(20-15(12)10-13)18(23)22-8-6-14(11-22)25-17-3-2-7-19-21-17/h2-5,7,9-10,14,20H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUBUIBYIBYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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